2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Description

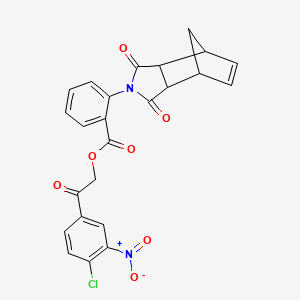

This compound is a structurally complex molecule characterized by three key moieties:

- A 4-chloro-3-nitrophenyl group, contributing electron-withdrawing effects and influencing reactivity.

- A 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol core, a bicyclic system with fused dioxolane and cyclohexene rings, conferring rigidity and stereochemical complexity .

Its molecular formula is C₂₄H₁₇ClN₂O₈, with an InChI key of XIVLDVZEKXJNAG-UHFFFAOYSA-N .

Properties

IUPAC Name |

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN2O7/c25-16-8-7-12(10-18(16)27(32)33)19(28)11-34-24(31)15-3-1-2-4-17(15)26-22(29)20-13-5-6-14(9-13)21(20)23(26)30/h1-8,10,13-14,20-21H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIZMLSRXBNFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OCC(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C24H20ClN2O5 |

| Molecular Weight | 455.88 g/mol |

Structural Characteristics

The compound features a chloro-nitrophenyl moiety and a dioxohexahydroisoindole structure, which are significant for its biological interactions. The presence of these functional groups suggests potential reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit promising anticancer properties. For example, compounds with similar dioxo structures have shown significant cytotoxic effects against various cancer cell lines.

- Case Study: Les-3331

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- Findings : Les-3331 demonstrated high cytotoxicity with IC50 values less than 5 µM. Mechanistic studies revealed that it induces apoptosis through the activation of caspases and modulation of mitochondrial membrane potential .

The biological activity of this compound is hypothesized to involve:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through caspase activation.

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Impact on Mitochondrial Function : Alterations in mitochondrial membrane potential have been noted in studies involving structurally related compounds.

In Vitro Studies

In vitro assays using the compound or its analogs have provided insights into their mechanisms:

- Caspase Activation : Increased levels of caspases 8 and 9 were observed, suggesting an apoptotic mechanism.

- Cell Viability Assays : MTT assays indicated a dose-dependent decrease in viability in treated cell lines.

Comparative Analysis of Biological Activity

A comparative analysis of various compounds with related structures is summarized in the table below:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 4.5 | Apoptosis via caspase activation |

| Compound B | MDA-MB-231 | 3.8 | Inhibition of topoisomerase II |

| 2-(4-chloro-3-nitrophenyl)-2-oxoethyl ... | MCF-7/MDA-MB-231 | <5 | Apoptosis induction, mitochondrial disruption |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Key Observations :

- Core Structure: The target compound’s methanoisoindol core differs from the epoxyisoindol in Compounds 3b/3c . The methano bridge introduces distinct ring strain and conformational stability compared to the epoxy group, which may alter solubility and reactivity.

- Substituents: The 4-Cl-3-NO₂-phenyl group in the target compound contrasts with the ethoxy-carbamate/ammonium chains in 3b/3c.

NMR Spectral Analysis

Table 2: Comparative NMR Chemical Shifts (Regions of Interest)

Key Observations :

- In Compounds 1 and 7 , shifts in Regions A and B correlate with substituent placement on the core structure. The target compound’s 4-Cl-3-NO₂-phenyl and benzoate ester likely induce similar localized shifts, though specific data are unavailable.

- Compound 3b’s ethoxy and tert-butyl groups produce distinct shifts (δ 3.6–4.2 and δ 1.4) , contrasting with the target’s aromatic proton environments.

Reactivity Insights :

- The target’s nitro group may facilitate nucleophilic aromatic substitution, unlike 3b/3c’s inert ethoxy chains.

- The methanoisoindol core is less prone to ring-opening reactions compared to epoxyisoindol systems in 3b/3c.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.